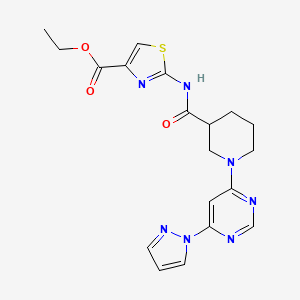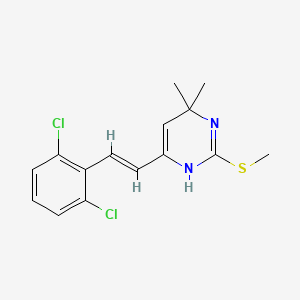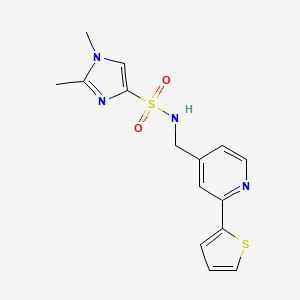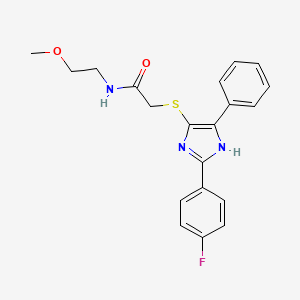
3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolines are a class of organic compounds with a heterocyclic structure. They are composed of a benzene ring fused to a pyridine ring. Substituted quinolines, like the one you mentioned, can have various functional groups attached to the basic quinoline structure .
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through several methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Molecular Structure Analysis
The molecular structure of quinolines consists of a fused ring system with a benzene and pyridine ring. The presence of different substituents can greatly influence the physical, photophysical, and biological properties of these compounds .Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations. The exact reactions would depend on the specific substituents present on the quinoline ring .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be influenced by the nature and position of the substituents on the quinoline ring. Some quinoline derivatives exhibit fluorescence properties .Scientific Research Applications
3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)quinolin-4-amine has been shown to have potential applications in various areas of scientific research, including cancer biology, neuropharmacology, and drug discovery. In cancer biology, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, this compound has been used as a scaffold for the design and synthesis of novel compounds with potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)quinolin-4-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell proliferation and survival. This compound has also been shown to inhibit the activity of the NF-kB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)quinolin-4-amine has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. This compound is also relatively easy to synthesize, making it readily available for use in research. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)quinolin-4-amine, including the development of novel this compound-based compounds with improved efficacy and safety profiles. Further studies are also needed to determine the optimal dosage and administration of this compound for various applications. Additionally, research is needed to investigate the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential targets in various biological pathways.
Synthesis Methods
3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)quinolin-4-amine can be synthesized using a multi-step process that involves the reaction of 4-ethylphenylsulfonyl chloride with 4-fluoroaniline, followed by the reaction of the resulting sulfonamide with 2-chloro-3-formylquinoline. The final product is obtained through a reduction and purification process. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-N-(4-fluorophenyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2S/c1-2-16-7-13-19(14-8-16)29(27,28)22-15-25-21-6-4-3-5-20(21)23(22)26-18-11-9-17(24)10-12-18/h3-15H,2H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJXHYOTVUFSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2621629.png)

![7-chloro-N-(3-ethoxypropyl)-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2621632.png)
![2-[2-(2-Fluoro-4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2621633.png)
![2-Chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2621635.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2621637.png)



![2-((Phenylthio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2621644.png)

![2-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-methylpropanamide](/img/structure/B2621646.png)
![2-[(2-chlorobenzyl)sulfinyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime](/img/structure/B2621648.png)
![N-[1-(4-Chlorophenyl)-2-hydroxyethyl]-2-[(2-methylpropan-2-yl)oxy]acetamide](/img/structure/B2621649.png)